CTP Inhibitor - 412940-35-3

CTP Inhibitor

Catalog Number: EVT-408810
CAS Number: 412940-35-3
Molecular Formula: C13H9ClN2O6S
Molecular Weight: 356.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Example 1: 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives []
  • Example 2: Phenylsulfamoyl Benzoic Acid Derivatives as h-NTPDase Inhibitors []

These compounds, characterized by a phenylsulfamoyl benzoic acid core, exhibit selective inhibition against human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) []. These enzymes play critical roles in regulating extracellular nucleotide levels, impacting various physiological processes such as thrombosis, inflammation, and cancer. The selective inhibition of h-NTPDases by these analogs suggests their potential as therapeutic agents for these conditions.

2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c)

    Compound Description: This compound demonstrated significant antidiabetic potential in vitro by inhibiting α-amylase and α-glucosidase, surpassing the potency of the standard drug acarbose. [] Molecular docking studies revealed its interaction with the enzymes' active sites through hydrogen bonding and pi interactions. []

    Relevance: Compound 3c and 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid belong to the same class of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl] benzoic acid derivatives exhibiting antidiabetic activity by targeting α-glucosidase and α-amylase. [] The close structural similarity, particularly the shared sulfamoylbenzoic acid core and nitrophenyl substitution, suggests potential similarities in their mechanism of action.

Bis(4‐chloro‐3‐nitrophenyl) sulfone

    Compound Description: This compound serves as a monomer in vinylogous nucleophilic substitution polymerization reactions with aromatic and aliphatic diamines, yielding a series of novel polyarylamines. [] These resulting polymers are amorphous, soluble in polar aprotic solvents, and exhibit thermal stability up to 300 °C. []

    Relevance: Bis(4‐chloro‐3‐nitrophenyl) sulfone shares the 4-chloro-3-nitrophenyl structural motif with 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid. [] Despite their different functional groups, this shared component suggests potential similarities in their reactivity and potential applications.

    Compound Description: This compound acts as a novel, uncompetitive inhibitor of ERAP2, a zinc-binding aminopeptidase involved in peptide processing for immune responses. [] Crystallographic analysis reveals its unique binding mode near ERAP2's catalytic center, distinct from typical peptidomimetic inhibitors. [] Interestingly, compound 61 activates ERAP1, a closely related enzyme, highlighting subtle differences in their active site architecture. []

    Relevance: Both compound 61 and 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid belong to the phenylsulfamoyl benzoic acid class of compounds, signifying shared structural features within the molecule. [] This similarity underscores the importance of subtle chemical modifications in achieving selectivity and distinct biological activity profiles within a related series.

    Compound Description: Furosemide is a loop diuretic used to treat hypertension and edema by inhibiting the luminal Na-K-Cl cotransporter (NKCC2). [] Semi-empirical calculations using AM1 and PM3 methods have been employed to understand its molecular geometry and electronic properties. []

    Relevance: Furosemide and 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid both belong to the aminosulfonyl benzoic acid derivatives. [] They share a common scaffold, with variations in the substituents attached to the benzene ring. Understanding the structure-activity relationship of these derivatives can help in designing new drugs with improved efficacy and selectivity.

Source and Classification

CTP inhibitors can be derived from various sources, including natural products and synthetic compounds. They are classified based on their mechanism of action, chemical structure, and specificity toward CTP synthetase. For example, some inhibitors mimic substrates or intermediates of the CTP synthesis pathway, while others may act as allosteric regulators.

Synthesis Analysis

Methods and Technical Details

The synthesis of CTP inhibitors often involves organic chemistry techniques such as:

  • Chemical Synthesis: Many CTP inhibitors are synthesized through multi-step organic reactions. For instance, acivicin analogues have been designed with increased affinity for CTP synthetase by modifying their chemical structure to enhance binding interactions .
  • Extraction from Natural Sources: Some inhibitors are isolated from natural sources through extraction and purification processes. Techniques like chromatography are commonly employed to isolate active compounds.

A notable synthetic route involves the use of various reagents and conditions tailored to produce specific derivatives. For example, a method described in the literature details the use of potassium carbonate in methanol to facilitate specific reactions at elevated temperatures .

Molecular Structure Analysis

Structure and Data

CTP is a nucleotide composed of three phosphate groups, a ribose sugar, and a cytosine base. The molecular formula for cytidine triphosphate is C9H14N3O14P3C_9H_{14}N_3O_{14}P_3. The structural representation includes:

  • Phosphate Groups: Responsible for the high-energy bonds.
  • Ribose Sugar: A five-carbon sugar that forms part of the nucleotide backbone.
  • Cytosine Base: One of the four primary bases in RNA.

The active form of CTP synthetase exists as a homotetramer, with distinct domains responsible for its enzymatic functions .

Chemical Reactions Analysis

Reactions and Technical Details

CTP synthetase catalyzes the following reaction:

ATP+UTP+glutamineADP+Pi+CTP+glutamate\text{ATP}+\text{UTP}+\text{glutamine}\rightarrow \text{ADP}+\text{Pi}+\text{CTP}+\text{glutamate}

This reaction represents the last committed step in pyrimidine nucleotide biosynthesis. The mechanism involves ATP-dependent phosphorylation of UTP followed by the incorporation of ammonia derived from glutamine .

Inhibitors can disrupt this process by either mimicking substrates or altering enzyme activity through allosteric modulation .

Mechanism of Action

Process and Data

CTP inhibitors function primarily by binding to CTP synthetase and inhibiting its activity. This can occur through:

  • Competitive Inhibition: Where the inhibitor competes with CTP or UTP for binding sites on the enzyme.
  • Allosteric Regulation: Some inhibitors may bind to sites distinct from the active site, causing conformational changes that reduce enzyme activity.

For instance, isoquinoline derivatives have been shown to inhibit CTP synthetase in Bacillus subtilis, demonstrating specificity towards mutant strains lacking certain penicillin-binding proteins . The inhibition mechanism is linked to reduced CTP synthesis, leading to altered cellular morphology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CTP is a white crystalline solid that is soluble in water. Key properties include:

  • Molecular Weight: Approximately 483.2 g/mol.
  • Melting Point: Decomposes upon heating rather than melting.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.

CTP inhibitors may vary significantly in their physical properties depending on their chemical structure. For example, some may exhibit higher lipophilicity, affecting their bioavailability and interaction with biological membranes.

Applications

Scientific Uses

CTP inhibitors have significant applications in various fields:

  • Microbiology: They are used to study bacterial growth and metabolism by inhibiting nucleotide synthesis.
  • Cancer Research: Inhibitors can serve as potential therapeutic agents by disrupting nucleotide availability in rapidly dividing cancer cells.
  • Biochemical Studies: Understanding enzyme regulation mechanisms through the use of specific inhibitors provides insights into metabolic pathways.
Introduction to CTP Synthase and Its Biological Significance

Role of CTP Synthase in Nucleotide Metabolism and Cellular Homeostasis

CTP Synthase (CTPS) is the essential, rate-limiting enzyme catalyzing the de novo biosynthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP), utilizing glutamine as a nitrogen donor and ATP as an energy cofactor. This ATP-dependent amidoligase reaction represents the final committed step in generating CTP, a fundamental nucleotide precursor [4] [8]. CTP serves indispensable roles beyond nucleic acid (RNA/DNA) synthesis. It is a critical precursor for:

  • Phospholipid Biosynthesis: As the activated carrier in the Kennedy pathway, forming CDP-choline and CDP-ethanolamine for phosphatidylcholine and phosphatidylethanolamine synthesis, essential components of cellular membranes [8] [9].
  • Glycoprotein Synthesis: Acting as the nucleotide sugar donor for CMP-activated sialic acids and other sugars incorporated into glycoproteins and glycolipids [9].
  • Energy Metabolism & Signaling: Functioning as a high-energy phosphate donor in specific reactions and participating in cellular signaling networks [4] [8].

CTPS activity is tightly regulated via multiple mechanisms to maintain CTP pool homeostasis:

  • Allosteric Feedback Inhibition: CTP itself binds to CTPS, increasing positive cooperativity for UTP and decreasing UTP affinity (increasing Km), thereby downregulating its own synthesis when levels are sufficient [8].
  • Nucleotide Modulation: GTP acts as a positive allosteric effector, stimulating the glutaminase domain activity and facilitating ammonia transfer [4] [5] [8]. UTP and ATP substrate levels directly influence activity.
  • Post-Translational Modifications: Phosphorylation by kinases like PKA and PKC enhances CTPS activity in yeast and potentially humans, linking enzyme function to broader cellular signaling cascades [8].
  • Subcellular Compartmentalization - Cytoophidia: CTPS dynamically assembles into filamentous structures termed cytoophidia. This polymerization profoundly impacts enzyme kinetics – stabilizing the active conformation, resisting product inhibition (CTP), and potentially channeling substrates in humans and mycobacteria [2] [5] [9]. Conversely, in E. coli, filamentation is associated with inactivation [5].

Evolutionary Conservation of CTPS Across Prokaryotic and Eukaryotic Lineages

CTPS exhibits remarkable evolutionary conservation from archaea to humans, underscoring its fundamental role in cellular metabolism.

  • Ubiquitous Presence: CTPS homologs are found in virtually all domains of life: archaea [9], bacteria (e.g., E. coli, B. subtilis, M. tuberculosis) [4] [5], yeast (S. cerevisiae, S. pombe) [3] [9], plants [7] [9], Drosophila [1] [9], zebrafish [8] [9], and mammals [1] [4] [9].
  • Structural Conservation: The core enzyme architecture is preserved: an N-terminal amidoligase domain responsible for UTP amination, a C-terminal glutaminase domain hydrolyzing glutamine to glutamate and ammonia, and a connecting alpha-helical linker. Tetramer formation is the fundamental functional unit [4] [5] [8].
  • Filamentation (Cytoophidium Formation): The capacity to form higher-order filamentous structures is a highly conserved regulatory mechanism observed in archaea, bacteria, yeast, plants, flies, zebrafish, and humans [5] [9]. However, the molecular architecture of these filaments exhibits significant divergence. For instance, M. tuberculosis CTPS (mtCTPS) filaments assemble via interactions involving the N-terminus and linker region (residues F280, N277, R274, D282, R38), forming a unique structure distinct from the stacked tetramer "X" shapes seen in human or Drosophila CTPS filaments [5].

Table 1: Key Characteristics of CTPS Isoforms

Organism/GroupIsoformsGene Name(s)Key Structural/Functional NotesFilament Characteristics
HumanCTPS1 (Proliferative)CTPS1Highly expressed in immune cells, rapidly dividing tissues; regulated by phosphorylation. Forms hyper-active filaments.Substrate-bound filaments enhance activity; Distinct assembly interface via helical insert.
CTPS2 (Housekeeping)CTPS2Ubiquitous basal expression.Can switch between active (substrate-bound) and inhibited (product-bound) filament conformations.
Yeast (S. cerevisiae)URA7 (Major)URA7Accounts for majority of cellular CTPS activity. Phosphorylated by PKA/PKC.Forms during stationary phase; Associated with reduced activity.
URA8 (Minor)URA8
M. tuberculosismtCTPSpyrGEssential for viability; Unique filament architecture; Drug target.Stabilizes active conformation, resists CTP inhibition; Localizes near chromosome segregation machinery.
E. coliEcCTPSpyrGForms inactive filaments upon CTP binding (steric inhibition).

CTP Synthase as a Metabolic Checkpoint in Pathogen Survival and Proliferation

The essentiality of CTPS for nucleotide and phospholipid synthesis makes it a critical metabolic vulnerability for pathogens, driving its exploration as a therapeutic target.

  • Bacterial Pathogens: Genetic knockout studies confirm pyrG (encoding CTPS) is essential for the viability of key pathogens like Mycobacterium tuberculosis (M. tb) and Mycobacterium smegmatis [5]. Inhibition of mtCTPS directly impairs DNA/RNA synthesis, phospholipid production (critical for the complex mycobacterial cell wall), and crucially, disrupts chromosome segregation by limiting CTP-dependent complex formation [5]. This essentiality is conserved across many bacteria.
  • Viruses: Viruses lack their own nucleotide biosynthesis machinery and are utterly dependent on hijacking the host cell's nucleotide pools. Elevated CTP levels are crucial for efficient viral replication (DNA/RNA synthesis). Inhibiting host CTPS can therefore starve viruses of this essential precursor [4].
  • Parasitic Protozoa: Similar to bacteria and viruses, parasites like Plasmodium spp. (malaria) and Trypanosoma spp. rely heavily on de novo pyrimidine biosynthesis, including CTPS activity, for proliferation within the host. Inhibitors show antiparasitic activity [4] [8].
  • Cancer Cells: Rapidly proliferating cancer cells exhibit markedly increased demands for nucleotides and membrane components. CTPS1, the proliferative isoform in humans, is frequently overexpressed in cancers (e.g., colorectal, breast, lung, liver) and its activity is tightly linked to oncogenic drivers like Myc and Ras. Myc overexpression directly upregulates CTPS expression and promotes cytoophidium formation, facilitating the massive CTP production required for unrestrained growth [1] [2] [9]. Knocking down CTPS1 or disrupting its filamentation significantly suppresses cancer cell proliferation and migration in vitro and in models [1] [9].

Molecular Targeting Approaches for CTP Synthase Inhibition

Properties

CAS Number

412940-35-3

Product Name

CTP Inhibitor

IUPAC Name

4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid

Molecular Formula

C13H9ClN2O6S

Molecular Weight

356.74 g/mol

InChI

InChI=1S/C13H9ClN2O6S/c14-11-5-4-8(13(17)18)6-12(11)23(21,22)15-9-2-1-3-10(7-9)16(19)20/h1-7,15H,(H,17,18)

InChI Key

IIJQJWNGBILZCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

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